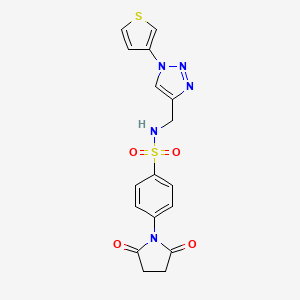

4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a 2,5-dioxopyrrolidin-1-yl (succinimide) group and a 1,2,3-triazole moiety substituted with a thiophene ring. The succinimide group is known for its electron-withdrawing properties and role in covalent binding to biological targets (e.g., protease inhibitors) . Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors and antimicrobial agents.

Properties

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O4S2/c23-16-5-6-17(24)22(16)13-1-3-15(4-2-13)28(25,26)18-9-12-10-21(20-19-12)14-7-8-27-11-14/h1-4,7-8,10-11,18H,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKAHNZARDBKMRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN(N=N3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 410.48 g/mol. Its structure features a dioxopyrrolidine moiety linked to a thiophene-substituted triazole and a benzenesulfonamide group, which are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate the dioxopyrrolidine framework with the triazole and sulfonamide functionalities. The synthetic pathways often utilize coupling reactions and protective group strategies to achieve the desired product in good yields. Specific methodologies include:

- Formation of the dioxopyrrolidine core.

- Introduction of the thiophene and triazole moieties.

- Coupling with benzenesulfonamide.

Antibacterial Activity

Recent studies have demonstrated that compounds containing dioxopyrrolidine and triazole structures exhibit significant antibacterial properties against various strains of bacteria. For instance, derivatives similar to our compound have shown Minimum Inhibitory Concentrations (MICs) in the range of 0.5 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.5 |

| Compound B | E. coli | 6.25 |

| Target Compound | S. aureus | TBD |

Antifungal Activity

The compound has also been evaluated for its antifungal properties against Candida albicans and other fungi, showing promising results with BIC (Biofilm Inhibition Concentration) values indicating effective biofilm disruption at concentrations as low as 10 µg/mL .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of similar compounds on cancer cell lines, revealing IC50 values ranging from 2.44 to 9.43 µM for related triazole derivatives . This suggests a potential role in cancer treatment, possibly through mechanisms involving DNA intercalation or topoisomerase inhibition.

Case Studies

Several case studies highlight the efficacy of compounds similar to This compound :

- Study on Antibacterial Efficacy : A series of derivatives were tested against biofilm-forming bacteria such as Pseudomonas aeruginosa , demonstrating over 50% reduction in biofilm formation at sub-MIC concentrations .

- Cytotoxicity Assessment : Compounds were evaluated in a panel of cancer cell lines, revealing significant cytotoxicity correlated with structural modifications in the triazole moiety .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide (ZINC100893794) shares the dioxopyrrolidine core but differs in substituents and linker groups . Below is a comparative analysis:

Structural and Functional Implications

The triazole-thiophene group offers distinct electronic and steric properties versus the benzothiazole in ZINC100893793. Thiophene’s smaller aromatic system may reduce off-target interactions, while benzothiazole’s fluorine substituents could increase lipophilicity and membrane permeability .

However, the benzothiazole in ZINC100893794 may confer stronger π-stacking with hydrophobic pockets due to its fused aromatic system .

Synthetic Accessibility :

- The triazole-thiophene moiety is synthetically accessible via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), whereas benzothiazole synthesis typically requires multistep heterocyclization, increasing production complexity .

Research Findings and Limitations

Crystallographic Data

Structural refinement of similar compounds has been performed using SHELXL, a program widely employed for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals .

Pharmacological Potential

- ZINC100893794 : Listed in drug libraries (e.g., ZINC15), suggesting preclinical evaluation as a kinase or protease inhibitor .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be maximized?

- Methodology : Use multi-step synthesis involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by sulfonamide coupling. For example, describes a triazole synthesis via CuSO₄/ascorbate systems under mild conditions (50°C, 16 hrs in THF/H₂O). Purify intermediates via column chromatography (silica gel, DCM/MeOH gradients) to remove unreacted reagents . Optimize stoichiometry (e.g., 1:1.2 molar ratio of azide to alkyne) and monitor reactions via TLC or HPLC to minimize side products .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology : Employ H/C NMR to confirm regiochemistry of the triazole and sulfonamide linkage (e.g., singlet for triazole protons at δ 7.5–8.0 ppm). Use HRMS for molecular weight validation. FT-IR can verify sulfonamide S=O stretches (~1350 cm⁻¹) and pyrrolidinedione C=O bands (~1700 cm⁻¹). Purity assessment requires HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. What are the primary biological targets or assays relevant to this compound?

- Methodology : Screen against enzymes like carbonic anhydrase or kinases due to the sulfonamide moiety’s zinc-binding affinity. Use fluorescence polarization assays for binding kinetics. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), referencing protocols in for thiophene-containing analogs .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB: 1T4G for carbonic anhydrase). Optimize ligand geometry with DFT (B3LYP/6-31G* basis set) to assess electronic effects of the thiophene-triazole motif on binding. Solubility and logP can be estimated via COSMO-RS .

Q. How to resolve contradictory data in reaction yields or biological activity across studies?

- Methodology : Apply Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, temperature). For example, highlights flow-chemistry optimization for similar heterocycles. Use ANOVA to statistically validate factors like catalyst loading (CuSO₄ vs. Ru-based) impacting triazole regioselectivity .

Q. What strategies improve the metabolic stability of the pyrrolidinedione moiety?

- Methodology : Modify the 2,5-dioxopyrrolidine ring via fluorination or methyl substitution to reduce CYP450-mediated oxidation. Assess stability in liver microsome assays (human/rat) with LC-MS quantification. Compare with analogs in , where cycloheptyl groups enhanced half-life .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.